

# An In-depth Technical Guide on Isomaltulose Hydrate: Molecular Formula and Weight

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Compound of Interest		
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This technical guide provides a detailed overview of the molecular characteristics of isomaltulose and its hydrated form, focusing on their molecular formulas and weights. The information is presented to support research and development activities where precise molecular data is critical.

### Introduction to Isomaltulose

Isomaltulose, commercially known as Palatinose™, is a naturally occurring disaccharide and a structural isomer of sucrose.[1][2][3] It is composed of a glucose and a fructose unit linked by an α-1,6-glycosidic bond.[3] Unlike sucrose, which has an α-1,2 linkage, this structural difference imparts unique physicochemical and physiological properties to isomaltulose, such as a lower glycemic index and greater stability under acidic and high-temperature conditions.[1] [3] Isomaltulose is found in natural sources like honey and sugarcane juice and is also produced commercially from sucrose through an enzymatic rearrangement process.[2][3] It is commonly used as a non-cariogenic sugar substitute in foods, beverages, and nutritional supplements.[4]

## Molecular Forms: Anhydrous vs. Hydrated

Isomaltulose can exist in both an anhydrous and a hydrated state. The hydrated form, specifically the crystalline monohydrate, is a common state for this compound.[4][5] The



presence of a water molecule in the crystal lattice results in a different molecular formula and a higher molecular weight compared to the anhydrous form.

The logical relationship from the source material (sucrose) to the final hydrated product is illustrated below.



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Caption: Conversion of sucrose to isomaltulose and its subsequent hydration.

## Quantitative Data: Molecular Formula and Weight

The molecular properties of anhydrous isomaltulose and its monohydrate form are summarized in the table below for clear comparison.

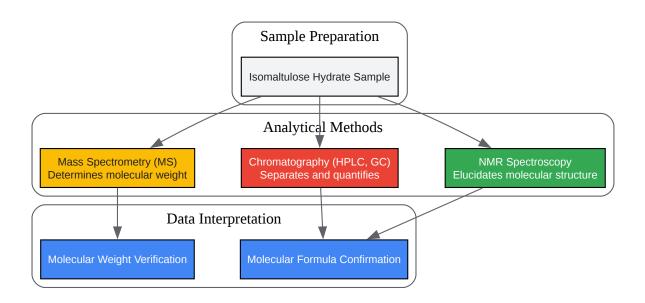
Property	Isomaltulose (Anhydrous)	Isomaltulose Monohydrate
Molecular Formula	C12H22O11[2][4][6][7]	C12H22O11·H2O or C12H24O12[5][8][9]
Molecular Weight	342.30 g/mol [4][10][11]	360.31 g/mol [5][9]
Synonyms	Palatinose[4][6]	Palatinose hydrate[5][12]
CAS Registry Number	13718-94-0[4]	58024-13-8[4][5]

## **Experimental Protocols for Characterization**

While this document does not replicate a specific experimental study, it outlines the standard analytical methods used to determine and verify the molecular formula and weight of compounds like **isomaltulose hydrate**. These techniques are fundamental in quality control and chemical analysis.

Workflow for Molecular Characterization:





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Caption: Standard workflow for the chemical characterization of **isomaltulose hydrate**.

### Methodologies:

- Mass Spectrometry (MS): This is the primary technique for determining the molecular weight
  of a compound. The sample is ionized, and the mass-to-charge ratio of the resulting ions is
  measured. High-resolution mass spectrometry can provide an exact mass, which helps in
  confirming the elemental composition and thus the molecular formula.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to determine the detailed structure of a molecule. By analyzing the magnetic properties of atomic nuclei (typically <sup>1</sup>H and <sup>13</sup>C), the connectivity of atoms can be established, confirming the isomeric structure of isomaltulose and the presence of water in the hydrated form.
- Chromatography (HPLC, GC): High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to separate the compound from impurities and quantify its purity.[6] When coupled with a mass spectrometer (e.g., LC-MS or GC-MS), these methods provide robust confirmation of both identity and molecular weight.



• Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, oxygen) in a sample. The results are compared against the theoretical percentages calculated from the proposed molecular formula (e.g., C 40.00%, H 6.71%, O 53.28% for the monohydrate) to validate the formula.[5]

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